1,4-Dithiane-2,5-di(methanethiol)

High Refractive Index Polymers Optical Materials Polythiol Monomers

1,4-Dithiane-2,5-di(methanethiol), also known as 2,5-bis(mercaptomethyl)-1,4-dithiane or DMMD, is a heterocyclic dithiol monomer with the molecular formula C6H12S4 and a molecular weight of 212.42 g/mol. The compound features a rigid 1,4-dithiane ring bearing two pendant methanethiol (-CH2SH) groups at the 2- and 5-positions, enabling its primary utility as a polythiol in high-refractive-index optical polymers and as a synthon in sulfur-containing heterocycle synthesis.

Molecular Formula C6H12S4
Molecular Weight 212.4 g/mol
CAS No. 136122-15-1
Cat. No. B135008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dithiane-2,5-di(methanethiol)
CAS136122-15-1
Synonyms1,4-Dithiane-2,5-Di(Methanethiol)
Molecular FormulaC6H12S4
Molecular Weight212.4 g/mol
Structural Identifiers
SMILESC1C(SCC(S1)CS)CS
InChIInChI=1S/C6H12S4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2
InChIKeyCOYTVZAYDAIHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dithiane-2,5-di(methanethiol) (CAS 136122-15-1): Technical Specifications and Core Properties for Scientific Procurement


1,4-Dithiane-2,5-di(methanethiol), also known as 2,5-bis(mercaptomethyl)-1,4-dithiane or DMMD, is a heterocyclic dithiol monomer with the molecular formula C6H12S4 and a molecular weight of 212.42 g/mol [1]. The compound features a rigid 1,4-dithiane ring bearing two pendant methanethiol (-CH2SH) groups at the 2- and 5-positions, enabling its primary utility as a polythiol in high-refractive-index optical polymers and as a synthon in sulfur-containing heterocycle synthesis . As a viscous liquid at ambient conditions (predicted density ~1.21 g/cm³) with a strong thiol odor, it is typically supplied at ≥98% purity for research and industrial polymer applications .

Why 1,4-Dithiane-2,5-di(methanethiol) Cannot Be Replaced by Common Dithiols or Alternative Polythiols


Substituting 1,4-Dithiane-2,5-di(methanethiol) (DMMD) with structurally simpler dithiols (e.g., 1,2-ethanedithiol, 1,4-butanedithiol) or even alternative polythiols (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) leads to significant performance degradation in high-refractive-index optical materials. The rigid 1,4-dithiane ring in DMMD contributes uniquely to both the refractive index (nD) and Abbe number (νD) of the resulting polymers by increasing molar refraction relative to molar volume (φ value = 0.38) [1], while simultaneously suppressing UV absorption that would otherwise degrade dispersion properties [1]. Polymers lacking this rigid cyclic dithiane moiety exhibit lower refractive indices, inferior Abbe numbers, or reduced thermal stability—critical parameters for advanced optical lenses and fibers [2]. The quantitative evidence below demonstrates that DMMD-based polymers meet the stringent benchmark of nD ≥1.63 and νD ≥35 [3], a combination not achievable with conventional aliphatic dithiols.

Quantitative Differentiation Evidence for 1,4-Dithiane-2,5-di(methanethiol) (CAS 136122-15-1)


Refractive Index of DMMD Monomer Exceeds That of Conventional Polythiol PETMP by ~0.13 Units

The monomer 2,5-dimercaptomethyl-1,4-dithiane (DMMD) exhibits a refractive index (nD) of 1.646 and an Abbe number (νD) of 35.2 [1]. In contrast, pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), a widely used aliphatic polythiol in optical polymers, has a reported nD of approximately 1.516 [2]. This difference of ~0.13 in refractive index is substantial in the context of high-index polymer design, where even 0.01 improvements are considered meaningful for lens thinness and optical performance [3].

High Refractive Index Polymers Optical Materials Polythiol Monomers

DMMD-Based Polyaddition Polymers Achieve Refractive Index ≥1.63 and Abbe Number ≥35, Surpassing Conventional Optical Plastics

Polyaddition products of DMMD with 1,3,5-triisocyanatomethylcyclohexane consistently achieve refractive indices ≥1.63 and Abbe numbers ≥35, with a glass transition temperature (Tg) ≥100°C [1]. For comparison, the widely used optical plastic CR-39 (polyethyleneglycol bisallylcarbonate) has an nD of only 1.50 and an Abbe number of 58 [2], while PMMA exhibits nD ≈ 1.49 [2]. The DMMD-based polymer provides an ~0.13–0.14 increase in refractive index over CR-39, enabling substantially thinner lenses for strong prescriptions. Notably, an earlier DMMD polymer with m-xylylene diisocyanate achieved an even higher nD of 1.661 but with an insufficient Abbe number of 32.3 [1], illustrating the critical importance of co-monomer selection with DMMD.

Optical Polymers Polyaddition Lens Materials

DMMD-Derived Poly(S-alkylcarbamate)s and Polyvinylsulfides Exhibit nD:νD Values Ranging from 1.598:38.2 to 1.678:34.8, Comparable to Flint Glass

Polymers incorporating the 1,4-dithiane-2,5-bis(thiomethyl) (DBT) group derived from DMMD (2,5-bis(mercaptomethyl)-1,4-dithiane, BMMD) achieve nD:νD values spanning 1.598:38.2 to 1.678:34.8 [1]. These values are directly comparable to those of flint glass (nD ~1.6–1.8, νD ~30–50) [1]. The DBT group contributes a φ value (molar refraction/molar volume ratio) of 0.38, which is higher than that of typical residual polymer backbone groups, explaining the enhanced refractive index without sacrificing Abbe number [1]. Furthermore, poly(TBD) (homopolymer of 2,5-bis(2-thia-3-butenyl)-1,4-dithiane) exhibits the highest nD of 1.678 among this series and does not show a glass transition below 200°C, indicating exceptional thermal dimensional stability [2].

High Refractive Index Polymers Optical Films Polymer Synthesis

1,4-Dithiane-Based Self-Assembled Monolayer on Gold Exhibits Enhanced Chemisorption Stability Relative to 4-Mercaptopyridine

A self-assembled monolayer (SAM) of 1,4-dithiane (the core heterocycle of DMMD) on a gold electrode displays a reductive desorption wave at −0.87 V vs. Ag|AgCl, compared to −0.56 V for a 4-mercaptopyridine (pyS) SAM under identical conditions [1]. The more negative desorption potential (shift of −0.31 V) indicates stronger chemisorption and greater monolayer stability [1]. This enhanced stability is attributed to π-interactions between sulfur p-orbitals and surface gold atoms, as evidenced by surface-enhanced Raman spectroscopy (SERS) [1]. The 1,4-dithiane SAM also enables reversible electron transfer with cytochrome c (E1/2 ≈ 0.0 V, ΔEp ≈ 50 mV), demonstrating its suitability as an electrochemical sensor interface [1].

Self-Assembled Monolayers Electrochemical Sensors Surface Modification

DMMD-Derived Polymers Exhibit Thermal Stability with Decomposition Onset at 350–360°C

Thermogravimetric analysis (TGA) of a DMMD-derived compound shows no weight loss until 360°C in both nitrogen and air atmospheres, indicating excellent thermal stability and absence of residual solvent [1]. Between 360–400°C, a mass loss of approximately 11% is observed regardless of carrier gas, followed by slow decomposition under nitrogen and accelerated decomposition under air above 400°C [1]. While direct TGA data for DMMD monomer itself are not available, this class-level thermal stability is consistent with the high glass transition temperatures (≥100°C) reported for DMMD-based polyaddition polymers [2] and the absence of Tg below 200°C for poly(TBD) [3].

Thermal Stability High-Temperature Polymers Optical Materials

DMMD Oligomerization with Sulfur Enables Tunable Polythiol Architectures for Advanced Optical Materials

2,5-Dimercaptomethyl-1,4-dithiane (DMMD) can be reacted with elemental sulfur in molar ratios of 2:1 or 3:2 in the presence of a basic catalyst to produce polythiol oligomers with chain lengths of up to n=21 [1]. This oligomerization strategy enables fine-tuning of the thiol equivalent weight and refractive index of the precursor before final polymerization. In contrast, simpler aliphatic dithiols (e.g., 1,2-ethanedithiol) lack the rigid dithiane ring and do not form structurally defined oligomers with sulfur under comparable conditions. The resulting DMMD-sulfur oligomers maintain high sulfur content, contributing to elevated refractive indices in the final optical materials [2].

Polythiol Oligomers Optical Polymers Sulfur Chemistry

Optimal Application Scenarios for 1,4-Dithiane-2,5-di(methanethiol) (CAS 136122-15-1) Based on Quantitative Evidence


High-Refractive-Index Optical Lenses and Prisms

Use DMMD as the polythiol component in polyaddition reactions with cycloaliphatic polyisocyanates (e.g., 1,3,5-triisocyanatomethylcyclohexane) to fabricate optical lenses and prisms requiring nD ≥1.63 and νD ≥35. The resulting poly(thiourethane) materials enable thinner, lighter eyewear lenses compared to CR-39 or PMMA while maintaining low chromatic aberration, as demonstrated in U.S. Patent 5,294,666 [1]. This application directly leverages the quantifiable refractive index advantage (+0.13 vs. CR-39) and high Abbe number documented in Section 3.

Transparent Optical Films and Coatings with Tunable Refractive Index

Employ DMMD-derived monomers (BMMD or TBD) in polyaddition or radical polymerization to produce transparent films with nD values tunable between 1.598 and 1.678. These materials are suitable for anti-reflective coatings, waveguide cladding, and optical adhesives where precise refractive index matching is critical. The wide nD:νD range and high optical transparency documented by Okubo et al. [2] provide formulation flexibility not available with single-refractive-index aliphatic dithiols.

Electrochemical Sensor Interfaces Requiring Stable Self-Assembled Monolayers

Leverage the enhanced chemisorption stability of the 1,4-dithiane moiety (desorption potential −0.87 V vs. Ag|AgCl) to construct durable SAM-based electrochemical sensors for redox protein detection (e.g., cytochrome c). The stronger gold-sulfur interaction, validated by de Sousa et al. [3], reduces signal drift and extends electrode lifetime compared to sensors built with 4-mercaptopyridine or other aromatic thiols. This scenario is particularly relevant for biosensor development in academic and industrial R&D settings.

High-Temperature Optical Components and Overmolded Parts

Fabricate optical components requiring dimensional stability at elevated temperatures using DMMD-based polymers exhibiting Tg ≥100°C or decomposition onset >350°C. Applications include automotive headlamp lenses, LED encapsulants, and optical fiber coatings subjected to thermal cycling. The class-level thermal stability evidence [4] supports DMMD selection over lower-Tg alternative polythiols for high-temperature end-use environments.

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